molecular formula C12H15FN2 B13179617 (2R)-4-(4-Fluoro-1H-indol-3-yl)butan-2-amine

(2R)-4-(4-Fluoro-1H-indol-3-yl)butan-2-amine

Cat. No.: B13179617
M. Wt: 206.26 g/mol
InChI Key: FKIISNVTIFVTRT-MRVPVSSYSA-N
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Description

(2R)-4-(4-Fluoro-1H-indol-3-yl)butan-2-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-Fluoro-1H-indol-3-yl)butan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroindole and a suitable amine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-Fluoro-1H-indol-3-yl)butan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the indole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions may produce various substituted indole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Indole derivatives are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-4-(4-Fluoro-1H-indol-3-yl)butan-2-amine would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-(4-Chloro-1H-indol-3-yl)butan-2-amine: Similar structure with a chlorine atom instead of fluorine.

    (2R)-4-(4-Bromo-1H-indol-3-yl)butan-2-amine: Similar structure with a bromine atom instead of fluorine.

    (2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R)-4-(4-Fluoro-1H-indol-3-yl)butan-2-amine may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

(2R)-4-(4-fluoro-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C12H15FN2/c1-8(14)5-6-9-7-15-11-4-2-3-10(13)12(9)11/h2-4,7-8,15H,5-6,14H2,1H3/t8-/m1/s1

InChI Key

FKIISNVTIFVTRT-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCC1=CNC2=C1C(=CC=C2)F)N

Canonical SMILES

CC(CCC1=CNC2=C1C(=CC=C2)F)N

Origin of Product

United States

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